2-Bromo-4,6-diiodopyridin-3-ol
Description
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 2-bromo-4-iodopyridine is achieved through a 'halogen dance' reaction starting from 2-bromopyridine, using LDA and I2, followed by one-pot reactions to yield various disubstituted pyridines . Similarly, 2-amino-6-bromopyridine is synthesized from 2-amino-6-methylpyridine through a sequence of diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with the total yield being 34.6% .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms which can significantly influence the electronic properties of the molecule. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol has been studied using X-ray crystallography and compared with density functional theory (DFT) calculations, showing that DFT can well reproduce the structure of the compound .
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, such as Suzuki cross-coupling, which can be used to selectively substitute the bromine atoms with other functional groups. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling at position 2 to yield 4-bromo-2-carbon substituted pyridines . The reactivity of these compounds is influenced by the nature of the halogen substituents and the position of substitution on the pyridine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are largely determined by the halogen atoms attached to the pyridine ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The presence of halogen atoms also impacts the compound's reactivity, as seen in the universal convertible isocyanide 2-bromo-6-isocyanopyridine, which exhibits good stability and synthetic efficiency . The crystal structure and vibrational spectra of 3- and 4-amino-2-bromopyridine have been studied using DFT methods, providing insights into the vibrational modes and electronic structure of these compounds .
Scientific Research Applications
Environmental Impacts and Toxicology of Brominated Compounds
- Environmental Presence and Toxicology of Brominated Phenols : 2,4,6-Tribromophenol, a brominated compound closely related to the one of interest, is widely produced and has been studied for its environmental concentrations and toxicological effects. It serves as an intermediate in the synthesis of brominated flame retardants and has been identified in both the abiotic and biotic environment, including humans. Despite its ubiquity, there is a lack of comprehensive understanding regarding its toxicokinetics and toxicodynamics, highlighting a need for further research on its environmental and health impacts (Koch & Sures, 2018).
Chemical Synthesis and Applications
- Synthetic Strategies for Cyanopyridine Derivatives : Cyanopyridine compounds, which share the pyridine moiety with 2-Bromo-4,6-diiodopyridin-3-ol, are of significant interest due to their wide range of promising biological activities, such as anticancer, antibacterial, and antifungal properties. Research into the synthesis of 2-oxo-3-cyanopyridine derivatives has highlighted their potential as intermediates in various organic syntheses, pointing towards the utility of structurally related compounds in medicinal chemistry (Ghosh et al., 2015).
Molecular Targets and Biological Effects
- Potential of Brominated Compounds in Cancer Therapy : 3-Bromopyruvate (3-BP), a compound that includes a bromine atom in its structure, has shown efficacy in inhibiting glycolysis and preventing tumor growth in animal studies. It targets multiple molecular pathways related to cancer cell metabolism, demonstrating the potential therapeutic value of brominated compounds in oncology. This underscores the broader relevance of researching brominated molecules for therapeutic applications (Shoshan, 2012).
properties
IUPAC Name |
2-bromo-4,6-diiodopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrI2NO/c6-5-4(10)2(7)1-3(8)9-5/h1,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUVKBWSRKKBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1I)Br)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrI2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562006 | |
Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
129611-33-2 | |
Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129611-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-diiodopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,6-diiodo-3-pyridinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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